molecular formula C15H14BrNOS B5725868 N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5725868
M. Wt: 336.2 g/mol
InChI Key: VABAVBQLSAYHEK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the bromo-substituted phenyl ring may interact with various receptors or proteins, modulating their function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-3-(3-fluorophenyl)-3-phenylpropanamide
  • 4-bromo-N-methyl-N-phenylbenzamide
  • N-(4-bromo-3-methylphenyl)-1-phenylmethanesulfonamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both a bromo-substituted phenyl ring and a phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-11-9-12(7-8-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABAVBQLSAYHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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